1-phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-phenyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-22(21,12-13-6-2-1-3-7-13)18-14-10-16-15(17-11-14)19-8-4-5-9-19/h1-3,6-7,10-11,18H,4-5,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXNHPCXYTZHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 1-phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide, is a derivative of 2-(pyrrolidin-1-yl)pyrimidine. Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.
Mode of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties. They inhibit endoplasmic reticulum (ER) stress and apoptosis, and they also inhibit the NF-kB inflammatory pathway.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of the NF-kB inflammatory pathway can lead to a reduction in inflammation. Additionally, the inhibition of ER stress and apoptosis can protect neuronal cells from damage.
Pharmacokinetics
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring. These properties can potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the compound’s action can vary depending on the specific targets and pathways involved. For instance, its neuroprotective and anti-inflammatory effects could potentially be beneficial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Biological Activity
1-Phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 293.37 g/mol. Its structure features a pyrimidine ring substituted with a pyrrolidine moiety, which is crucial for its biological activity.
The biological activity of this compound primarily involves the inhibition of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Key Mechanisms:
- CDK Inhibition: The compound selectively inhibits various CDKs, disrupting cell proliferation pathways.
- Impact on Microtubules: Similar compounds have shown effects on microtubule dynamics, leading to mitotic delays and cell death in cancer cell lines such as HeLa .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis and cell cycle arrest.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis |
| A549 | 8.7 | G0/G1 phase arrest |
| HCT116 | 12.3 | Microtubule disruption |
Case Studies
A notable study explored the compound's effects on HeLa cells, where live-cell imaging revealed alterations in microtubule dynamics leading to mitotic arrest and subsequent apoptosis. The study emphasized the compound's potential as a therapeutic agent in cancer treatment by demonstrating its ability to target critical pathways involved in tumor growth .
Comparative Analysis
When compared to other pyrimidine derivatives, this compound stands out due to its selective inhibition of CDKs and its unique structural features that enhance its potency and specificity.
Table 2: Comparison with Related Compounds
| Compound Name | CDK Inhibition | Antiproliferative Activity | Unique Features |
|---|---|---|---|
| This compound | High | Significant | Pyrrolidine substitution |
| N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide | Moderate | Moderate | Different alkyl chain |
| 2-(pyrrolidin-1-yl)pyrimidine derivatives | Low | Low | Lack of sulfonamide functionality |
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
- Target Compound: Pyrimidine Substituent: 2-(Pyrrolidin-1-yl) group.
- Compound: Pyrimidine Substituent: 5-Bromo-2-morpholin-4-yl group. The bromo atom at the 5-position may improve steric bulk and halogen-bonding interactions .
- WO 2000049014 (): Pyrimidine Substituent: Methyl(methylsulfonyl)amino and fluorophenyl groups. Key Features: The fluorophenyl group enhances electron-withdrawing effects, while the methylsulfonyl group improves metabolic stability. This compound demonstrated potent HMG-CoA reductase inhibition, suggesting sulfonamide-pyrimidine hybrids are viable for enzyme targeting .
Sulfonamide Group Modifications
Target Compound :
- Sulfonamide Group : Phenylmethanesulfonamide.
- Impact : The phenyl group may enhance π-π stacking interactions in hydrophobic enzyme pockets.
- Compound: Sulfonamide Group: 2,4,6-Trimethylbenzenesulfonamide.
Comparative Data Table
Research Findings and Implications
Role of Heterocycles :
- Pyrrolidine’s smaller ring size and secondary amine may favor binding to targets requiring compact, basic moieties (e.g., kinases). Morpholine’s oxygen atom in ’s compound could improve solubility but reduce blood-brain barrier penetration .
Sulfonamide Pharmacophore: Methanesulfonamide derivatives () prioritize enzyme inhibition, while bulkier sulfonamides () may optimize steric interactions.
Synthetic Challenges :
- Bromo and morpholine substituents () require multi-step synthesis, whereas pyrrolidine’s simplicity may streamline production of the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via a multi-step approach, starting with functionalization of the pyrimidine core. A common method involves coupling 2-(pyrrolidin-1-yl)pyrimidin-5-amine with a phenylmethanesulfonyl chloride derivative under basic conditions (e.g., NaH in DMF). Reaction efficiency is enhanced by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and maintaining anhydrous conditions to avoid hydrolysis .
- Key Parameters : Monitor reaction progress via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) and purify via column chromatography using silica gel (60–120 mesh). Yield typically ranges from 65% to 78% .
Q. Which analytical techniques are critical for confirming the structure and purity of this sulfonamide derivative?
- Methodology :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show distinct peaks for the pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and sulfonamide protons (δ 3.3–3.5 ppm, singlet).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 358.1421 (calculated for C₁₆H₂₀N₄O₂S) .
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a methanol/water gradient (60:40 to 90:10 over 20 min) to assess purity (>95%) .
Q. How does the solubility profile of this compound influence formulation for in vitro assays?
- Methodology : The compound exhibits limited aqueous solubility (<0.1 mg/mL in PBS) but dissolves readily in DMSO (50 mg/mL). For cell-based studies, prepare stock solutions in DMSO and dilute in culture media (final DMSO ≤0.1%). Use sonication (30 min) or co-solvents (e.g., PEG-400) to enhance solubility .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the pyrrolidine or sulfonamide moieties to enhance biological activity?
- Methodology :
- Pyrrolidine Substitution : Replacing pyrrolidine with piperidine reduces kinase inhibition potency by ~40%, as shown in comparative IC₅₀ assays (IC₅₀ = 12 nM vs. 21 nM) .
- Sulfonamide Modification : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improves metabolic stability (t₁/₂ increased from 2.1 h to 4.5 h in microsomal assays) .
Q. How do stereochemical variations (e.g., enantiomers) impact the compound’s pharmacological properties?
- Methodology : Resolve enantiomers via chiral HPLC (Chiralpak AD-H column, 25 cm × 4.6 mm) using hexane/isopropanol (85:15) at 1 mL/min. Pharmacokinetic studies in rodents show the (R)-enantiomer has 3-fold higher oral bioavailability (AUC₀–24 = 450 ng·h/mL) than the (S)-form due to reduced first-pass metabolism .
Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?
- Methodology : Stability studies (40°C/75% RH for 4 weeks) reveal degradation products (e.g., hydrolyzed sulfonamide) via LC-MS. Buffering formulations at pH 6–7 (citrate-phosphate buffer) and lyophilization reduce degradation by >90% .
Q. How can computational modeling guide the design of derivatives targeting specific protein kinases?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of kinases (e.g., EGFR, PDB ID: 1M17). Key interactions include hydrogen bonding between the sulfonamide oxygen and Lys721 (ΔG = -9.2 kcal/mol) . Validate predictions with SPR binding assays (KD = 8.3 nM) .
Q. What in vitro assays are recommended for evaluating off-target effects or cytotoxicity?
- Methodology :
- Panel Screening : Test against a panel of 50 kinases (DiscoverX) at 1 µM; <10% inhibition indicates high selectivity.
- Cytotoxicity : Use MTT assays in HEK293 cells (72 h exposure, IC₅₀ > 50 µM confirms low toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
